Ambosex

Content Navigation

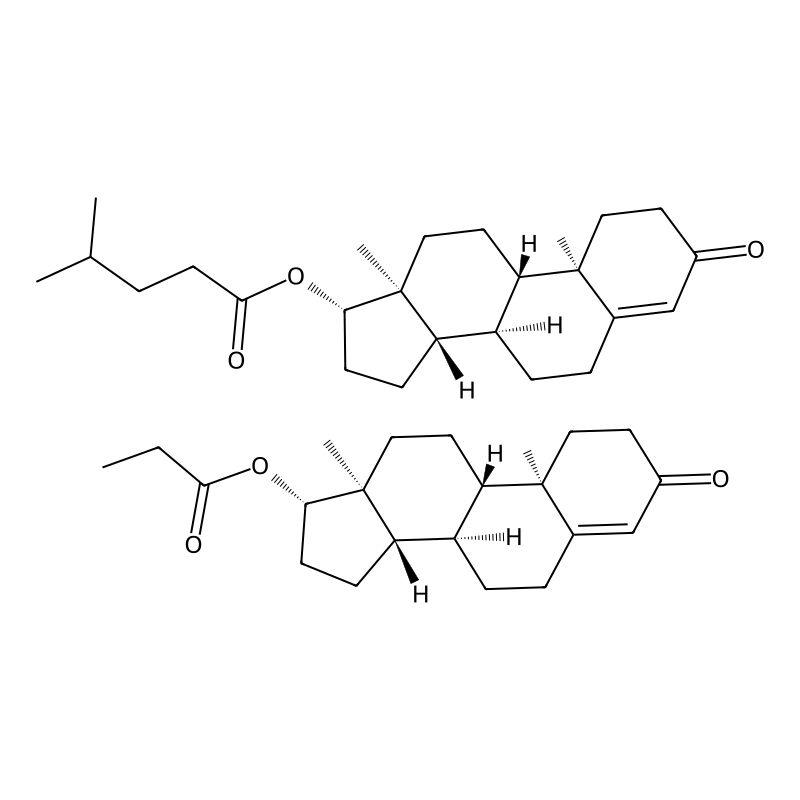

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Clarification of the Term "Ambosex"

The term "ambosexual" is generally a variant spelling of ambisexual [1] [2] [3]. In a technical or biological context, "ambisexual" has a specific meaning:

- Adjective: Relating to or affecting both the male and female sexes [2].

This distinguishes it from more common terms like "bisexual," which typically describe sexual attraction. "Ambosexual/ambisexual" in research often pertains to biological factors, treatments, or characteristics that are relevant to or have an impact on both sexes.

Relevant Research on Sex-Related Biology in Drug Response

While not a direct match for your query, current research highlights the critical influence of sex-specific biological factors on drug mechanisms. The table below summarizes key findings from recent studies relevant to researchers in drug development.

| Research Focus | Key Finding | Biological System/Condition | Citation |

|---|---|---|---|

| Antidepressant Mechanism | Most antidepressants directly interact with Estrogen Receptor Alpha (ERα), suggesting a convergence of antidepressant action on sex steroid receptors [4]. | Major Depressive Disorder | [4] |

| Opioid Analgesia | Genetic background and sex significantly influence the baseline sensitivity and analgesic response to oxycodone [5]. | Opioid Use Disorder, Pain Management | [5] |

| Neuroprotection | Signaling pathways of sex steroids and SERMs provide neuroprotective effects, suggesting therapeutic alternatives to estrogen [6]. | Parkinson's Disease | [6] |

Detailed Experimental Protocol: Antidepressants and ERα

The study on antidepressants and estrogen receptors provides a robust methodological framework suitable for a research audience [4]. Here is a detailed breakdown of their experimental approach:

1. Hypothesis

- Antidepressants alter the activity of Estrogen Receptor Alpha (ERα).

- A direct interaction with ERα is possible for all antidepressants, with rapid-acting antidepressants preferentially interacting with membrane ERα and initiating non-genomic signaling [4].

2. Computational and In Vitro Methods

- Molecular Docking and Dynamics: Used to model and demonstrate the potential binding of various antidepressant compounds to the same pocket site on ERα as the native ligand, estradiol.

- Cell Culture Models: Utilized MCF-7 cells (which express ERα) and HEK cells (not expressing ERα) for comparative studies.

- Gene Expression Analysis: Measured the expression of distinct genes to differentiate signaling pathways:

- LRRC54: A marker for membrane-initiated ERα signaling.

- PgR (Progesterone Receptor): A marker for nuclear-initiated (genomic) ERα signaling.

- Protein Analysis:

- Western Blotting: Investigated downstream signaling pathways and phosphorylation of key kinases (e.g., Akt, MAPK) following ERα activation.

- Proximity Ligation Assay (PLA): Used to detect direct, close-proximity interactions between biotinylated antidepressants (fluoxetine, ketamine) and ERα in situ.

- Receptor Modulation:

- Pharmacological Inhibition: Pretreatment with Fulvestrant, a selective ERα degrader, to block ERα activity.

- Inhibition of Palmitoylation: Disrupted the process that localizes ERα to the plasma membrane to confirm the role of membrane-bound ERα.

3. Data and Statistical Analysis

- Comparisons for Multiple Groups: One-way ANOVA.

- Two-Group Comparisons: Paired or unpaired Student's t-tests.

- Assessment of Interaction Effects: Two-way ANOVA [4].

The experimental workflow for this study can be visualized as follows:

Experimental workflow for investigating antidepressant interaction with estrogen receptor alpha.

Research Context and Significance

The cited studies underscore a paradigm shift in neuroscience and drug development, emphasizing that the biological components of sex are fundamental to understanding drug mechanisms.

- Novel Drug Targets: The finding that antidepressants may converge on sex steroid receptors like ERα opens new avenues for therapeutic development. Targeting these receptors could lead to novel antidepressants [4].

- Personalized Medicine: The significant influence of genetic background and sex on drug response, as seen in opioid analgesia, highlights the need for personalized treatment strategies that account for these variables [5].

- Neuroprotective Strategies: The exploration of sex steroids and related compounds (SERMs, phytoestrogens) provides alternative neuroprotective strategies with potentially fewer side effects than traditional hormone therapies [6].

References

- 1. AMBOSEXUAL Definition & Meaning [merriam-webster.com]

- 2. AMBOSEXUAL definition in American English [collinsdictionary.com]

- 3. AMBOSEXUAL Definition & Meaning [dictionary.com]

- 4. 215. ANTIDEPRESSANTS INTERACT WITH THE ... [pmc.ncbi.nlm.nih.gov]

- 5. Genetic background and sex influence somatosensory ... [pmc.ncbi.nlm.nih.gov]

- 6. Signaling pathways mediating the neuroprotective effects ... [pubmed.ncbi.nlm.nih.gov]

Signaling Pathways of Sex Steroid Hormones

Sex steroid hormones, such as estrogens and androgens, exert many of their effects through rapid, non-genomic signaling pathways. The table below summarizes the key pathways and their components based on current research.

| Hormone | Primary Receptors | Key Signaling Pathways | Cellular Contexts Studied | Key Interacting Receptors |

|---|---|---|---|---|

| Estradiol (E2) | ERα, ERβ, GPR30 [1] | MAPK/ERK1/2, PI3K/Akt [1] [2] | Hippocampal neurons (CA3 region) of OVX rats; MCF-7, LNCaP, Cos, Caco-2 cells [1] [2] | TrkB, IGF-1R, mGluR1 [1] |

| Androgens | Androgen Receptor (AR) [2] | Src, PI3K/Akt [2] | LNCaP cells, NIH3T3 fibroblasts [2] | Information not specified in search results |

The interplay between estrogen receptors and these signaling pathways can be visualized in the following diagram, which illustrates the distinct pathways mediated by ERα and ERβ in a neuronal context:

Estrogen receptor subtypes activate distinct rapid signaling pathways influencing SERT activity [1].

Androgens also activate rapid, non-genomic signaling pathways, as shown below:

Androgens rapidly activate Src and PI3K/Akt pathways to promote cell growth and structural changes [2].

Experimental Data & Methodologies

Quantitative Data Summary

The following table consolidates key quantitative findings from the referenced studies on estrogen signaling.

| Experimental Manipulation | Signaling Pathway Inhibitor | Effect on 5-HT Clearance (ERβ-mediated) | Effect on Fluvoxamine Action (ERα-mediated) |

|---|---|---|---|

| Estradiol or DPN (ERβ agonist) | MAPK/ERK1/2 inhibitor | Blocked [1] | Not Applicable |

| Estradiol or DPN (ERβ agonist) | PI3K/Akt inhibitor | No Effect [1] | Not Applicable |

| Estradiol or PPT (ERα agonist) | MAPK/ERK1/2 inhibitor | Not Applicable | Blocked [1] |

| Estradiol or PPT (ERα agonist) | PI3K/Akt inhibitor | Not Applicable | Blocked [1] |

| Estradiol or DPN (ERβ agonist) | TrkB antagonist | Blocked [1] | Not Applicable |

| Estradiol or DPN (ERβ agonist) | IGF-1R antagonist | Blocked [1] | Not Applicable |

| Estradiol or PPT (ERα agonist) | IGF-1R antagonist | Not Applicable | Blocked [1] |

| Estradiol or PPT (ERα agonist) | mGluR1 antagonist | Not Applicable | Blocked [1] |

| Estradiol or PPT (ERα agonist) | TrkB antagonist | No Effect [1] | No Effect [1] |

Detailed Experimental Protocol

The core findings on estrogen's dual effect on the serotonin transporter (SERT) were established using the following detailed methodology [1]:

- Animal Model: Ovariectomized (OVX) Sprague-Dawley rats, allowed 2-3 weeks for recovery.

- Anesthesia and Preparation: Anesthetized with chloralose/urethane. Placed in a stereotaxic apparatus with body temperature maintained at 37-38°C.

- In Vivo Chronoamperometry: This technique was used to measure serotonin transporter (SERT) function in real-time in the brain.

- Electrodes: Carbon fiber electrodes were coated with Nafion for selectivity and calibrated for serotonin (5-HT) detection.

- Micro-application: A multi-barrel micropipette was positioned 250-350 μm from the recording electrode to locally apply substances directly into the CA3 region of the hippocampus.

- Drug Application:

- Hormones/Agonists: 17-β-estradiol (E2), the ERα agonist PPT, or the ERβ agonist DPN were applied.

- Inhibitors/Antagonists: Specific inhibitors for MAPK/ERK1/2 and PI3K/Akt pathways, as well as antagonists for TrkB, IGF-1R, and mGluR1, were co-applied to test their involvement.

- SSRI Challenge: The SSRI fluvoxamine was applied to assess E2's effect on the drug's ability to inhibit SERT.

- Primary Measurement: The rate of clearance of exogenous 5-HT from the extracellular space was measured. A slower clearance indicates direct inhibition of SERT function.

Guidance for Further Research

Since "Ambosex" is not a recognized term, your research would benefit from focusing on these more specific and established areas:

- Broaden Search Terms: Investigate "non-genomic steroid signaling," "rapid androgen signaling," and "membrane-associated sex hormone receptors."

- Explore Related Pathways: Other pathways like Wnt, Notch, and JAK/STAT are critically involved in cellular regulation and are targeted for therapy in other diseases, offering valuable parallel models [3].

- Consult Specialty Resources: Use databases like PubMed and search for clinical trial registries to find the most current preclinical and clinical research on hormone signaling modulators.

References

Multifaceted Pharmacological Actions of Ambroxol

| Therapeutic Area | Proposed Primary Mechanism | Key Molecular Targets / Pathways | Observed Effects |

|---|---|---|---|

| Neuroprotection | Upregulation of Glucocerebrosidase (GCase) [1] | GCase, Wnt/β-catenin pathway [1] | Promotes neuronal differentiation of NSCs, reduces infarct volume, improves functional recovery after stroke [1] |

| Hepatoprotection | Antioxidant & Anti-inflammatory [2] | Cytoglobin, TXNRD1, HMGB1, TLR-4/NF-κB pathway [2] | Restores liver function biomarkers, reduces oxidative stress, suppresses inflammation [2] |

| Antibacterial Action | Inhibition of Biofilm & Efflux Pumps [3] | Biofilm genes (cna, fnbA, ica), efflux pumps (norA, norB), CrtM [3] | Disrupts biofilm structure, downregulates virulence genes, reduces bacterial burden in wounds [3] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies.

1. In Vivo Model of Hepatoprotection [2]

- Animal Model: Male Wistar rats.

- Disease Induction: A single intraperitoneal injection of Cyclophosphamide (CP) at 100 mg/kg on day 5.

- Treatment: Ambroxol (20 mg/kg) was administered orally for 7 days, with CP challenge on day 5.

- Endpoint Assays:

- Liver Function: Serum levels of ALT, AST, ALP, and albumin.

- Oxidative Stress: Measured MDA, GSH, SOD, and catalase in liver homogenate.

- Inflammation: ELISA for TNF-α and IL-1β; immunohistochemistry for TLR-4 and NF-κB p65.

- Molecular Docking: In silico analysis of ABX binding affinity to Cytoglobin, TXNRD1, and HMGB1.

2. In Vitro & In Vivo Antibacterial Studies [3]

- Bacterial Strains: 83 clinical multidrug-resistant (MDR) Staphylococcus aureus isolates.

- In Vitro Assays:

- MIC Determination: Broth microdilution method (MIC range: 0.75 - 1.5 mg/mL).

- Biofilm Assay: Crystal violet method for biofilm inhibition.

- Gene Expression: qRT-PCR to assess downregulation of biofilm (cna, fnbA, ica) and efflux pump genes (norA, norB).

- Visualization: Scanning Electron Microscopy (SEM) for biofilm structure.

- In Vivo Model:

- Infection Model: Burn wound infection in male albino rats.

- Treatment: Topical application of ambroxol (10 mg/mL), twice daily.

- Assessment: Bacterial load count, histopathological scoring of skin tissues, and immunohistochemical analysis of TNF-α.

3. In Vivo Model of Ischemic Stroke [1]

- Animal Model: Male mice.

- Disease Model: Permanent distal Middle Cerebral Artery Occlusion (dMCAO).

- Treatment: Intraperitoneal injection of ambroxol (70 mg/kg or 100 mg/kg) for 7-12 days post-surgery.

- Endpoint Assays:

- Functional Recovery: Corner test, beam walking test, and rotarod test.

- Infarct Volume: Standard histological measurement.

- Mechanism: Immunostaining and immunoblotting to analyze NSCs differentiation and Wnt/β-catenin pathway activation.

Experimental Workflow and Signaling Pathways

To help visualize the experimental journey and key molecular mechanisms, the following diagrams outline the workflow for hepatoprotection research and the neuroprotective signaling pathway.

Experimental workflow for assessing Ambroxol's hepatoprotective effects, from animal modeling to multi-faceted analysis.

Proposed neuroprotective mechanism of Ambroxol via the GCase and Wnt/β-catenin pathway to promote neuronal differentiation.

Conclusion and Future Directions

The evidence demonstrates that Ambroxol's repurposing potential is grounded in its multi-target mechanism of action, impacting oxidative stress, inflammation, protein folding, and bacterial virulence.

Key future research directions should include:

- Clinical Translation: Conducting robust human trials to validate the efficacy seen in animal models, especially for neuroprotection and hepatoprotection.

- Combination Therapy: Exploring Ambroxol as an adjunct therapy to enhance the safety profile of chemotherapeutic drugs like cyclophosphamide or to boost the effectiveness of conventional antibiotics.

- Mechanism Elucidation: Further detailed studies to fully map its binding interactions and downstream effects across different cell types and disease states.

References

early Ambosex clinical trials

Dual Mechanisms of Action

Ambroxol has two primary mechanisms of action that are explored in different clinical contexts, which are summarized in the table below.

| Mechanism | Biological Function | Clinical Application / Research Focus |

|---|---|---|

| Lysosomal Chaperone [1] [2] | Stabilizes glucocerebrosidase (GCase) in the endoplasmic reticulum; increases lysosomal GCase activity and protein levels [1] [2]. | Investigated as a disease-modifying treatment for Parkinson's disease (PD), especially GBA-related PD, to reduce alpha-synuclein aggregates [1]. |

| Mucolytic & Anti-biofilm Agent [3] [4] | Facilitates airway clearance; reduces mucus viscosity; disrupts biofilm structure of multidrug-resistant bacteria [3] [4]. | Approved for treating sticky sputum in respiratory infections; researched to enhance antibiotic efficacy against biofilm-associated infections [3] [4]. |

Clinical Trial Overview

The table below summarizes key recent clinical trials investigating these different applications of Ambroxol.

| Trial Focus / Condition | Phase | Key Intervention / Dose | Primary Outcomes & Findings | Reference |

|---|---|---|---|---|

| Parkinson's Disease Dementia (PDD) [5] | Phase 2 | Ambroxol (525 mg/day or 1050 mg/day) vs. Placebo for 52 weeks [5] | Target Engagement: Increased GCase levels vs. placebo (12.45 vs. 8.50 nmol/h/mg; P=0.05). Cognitive Effect: No confirmed effect on primary cognitive outcomes (ADAS-Cog-13, CGIC). Safety: Safe and well-tolerated; higher gastrointestinal events vs. placebo (12% vs. 5%) [5]. | NCT02914366 |

| GBA-linked Parkinson's Disease (GBA-PD) [1] | Phase 3 | Ambroxol (1.2 g/day) vs. Placebo for 52 weeks [1] | Primary Outcome: Changes in MoCA score, frequency of mild cognitive impairment/dementia. Status: Ongoing; aims to demonstrate slowed cognitive decline [1]. | NCT05287503 |

| Lower Respiratory Tract Infections (LRTIs) in Children [4] | N/A (Multi-center RCT) | Inhaled Ambroxol Solution (15 mg) vs. Placebo, twice daily for 7 days [4] | Efficacy: Significantly improved cough scores (P<0.05) and reduced phlegm-sound scores in early treatment days vs. placebo. Safety: Lower adverse events vs. placebo (21.37% vs. 35.59%); similar adverse reaction incidence (2.56% vs. 5.08%) [4]. | ChiCTR2300072466 |

| Biofilm-associated MDR-KP Lung Infection [3] | Preclinical (In vivo model) | Ambroxol HCl (0.7 mg/mL) combined with Tetracycline or Doxycycline [3] | Efficacy: Synergistically reduced bacterial load and pulmonary inflammation; alleviated pulmonary pathology in vivo. Mechanism: Disrupted preformed biofilm structure, enhancing tetracycline antibiotic activity [3]. | N/A |

Experimental Protocols

For your reference, here are the detailed methodologies from the key studies cited above.

Protocol: In Vitro Anti-Biofilm Synergy Assay [3]

- Biofilm Formation: Strong biofilm-producing multidrug-resistant Klebsiella pneumoniae (MDR-KP) clinical isolates were cultivated in 96-well plates using Tryptic Soy Broth (TSB) at 37°C for 24 hours under static conditions [3].

- Biofilm Treatment & Quantification: Preformed biofilms were treated with Ambroxol HCl (ABH) alone or in combination with antibiotics (e.g., Tetracycline, Doxycycline). Biofilm biomass was quantified using the crystal violet (CV) staining method: washing with PBS, fixing with methanol, staining with 0.1% CV, solubilizing with 33% acetic acid, and measuring the optical density at 580 nm (OD₅₈₀) [3].

- Synergy Assessment: The anti-biofilm efficacy of combinations was evaluated by calculating the IC₅₀ (Half Maximal Inhibitory Concentration). Synergy was determined by the significant reduction (98.9% and 98.6% for TCY and DOX, respectively) of IC₅₀ in the combination therapy compared to antibiotic monotherapy [3].

- Viability Analysis (CLSM): Treated biofilms were stained with SYTO 9 and Propidium Iodide (PI) using a LIVE/DEAD kit and imaged with Confocal Laser Scanning Microscopy (CLSM). The red-to-green fluorescence intensity ratio (dead/live ratio) was quantified to assess bacterial cell viability within the biofilm [3].

Protocol: Randomized Clinical Trial in PDD [5]

- Study Design: A single-center, 52-week, double-blind, placebo-controlled, randomized clinical trial [5].

- Participants: Patients with Parkinson's disease dementia (PDD), aged >50 years, with mild to moderate dementia, and on stable medications [5].

- Intervention: Participants were randomized to receive Ambroxol at a low dose (525 mg/day), high dose (1050 mg/day), or a placebo [5].

- Primary Outcomes:

- Safety and Tolerability: Incidence of adverse events.

- Efficacy: Changes in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog-13) and the Clinician's Global Impression of Change (CGIC) [5].

- Pharmacological Analysis: Ambroxol concentrations and β-glucocerebrosidase levels were measured in plasma and cerebrospinal fluid (CSF) [5].

Visualizing the Clinical Trial Workflow and Drug Action

The following diagram, generated using Graphviz, illustrates the logical workflow and key assessments of a typical Phase 2 clinical trial for Ambroxol in Parkinson's disease dementia, as described in the provided research [5].

Diagram 1: Workflow of a Phase 2 clinical trial investigating Ambroxol for Parkinson's disease dementia [5].

This diagram illustrates the dual mechanisms of Ambroxol and its corresponding therapeutic applications in the respiratory system and central nervous system, as identified in the clinical research [3] [4] [1].

Diagram 2: Dual mechanisms of Ambroxol action and corresponding clinical applications.

Interpretation of Clinical Findings

The compiled data reveals a clear distinction between Ambroxol's pharmacological target engagement and its clinical efficacy, which varies by condition:

- In Parkinson's disease trials, Ambroxol consistently demonstrates target engagement by increasing GCase levels in the central nervous system [5] [1]. However, translating this biochemical effect into measurable cognitive improvement has proven challenging, as one trial showed no significant benefit on primary cognitive endpoints despite successful target engagement [5].

- In respiratory applications, the clinical efficacy is well-established. Inhaled Ambroxol significantly improves symptoms of sticky sputum in children with lower respiratory tract infections, confirming its expected mucolytic action [4].

- The anti-biofilm property presents a promising avenue for drug repurposing. By disrupting the extracellular polymeric substance (EPS) matrix of biofilms, Ambroxol can rejuvenate the effectiveness of conventional antibiotics against multidrug-resistant pathogens, offering a potential solution to a major clinical challenge [3].

References

- 1. Ambroxol as a disease-modifying treatment to reduce the risk ... [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of Ambroxol as an ... [sciencedirect.com]

- 3. Ambroxol hydrochloride as an antibiofilm agent synergizes ... [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of inhaled ambroxol solution in improving ... [pmc.ncbi.nlm.nih.gov]

- 5. Ambroxol as a Treatment for Parkinson Disease Dementia [pubmed.ncbi.nlm.nih.gov]

Sex-Specific Efficacy Data from Esketamine Clinical Trials

The following data, derived from a pooled analysis of randomized controlled trials, summarizes key differences in how males and females respond to intranasal esketamine alongside a newly initiated oral antidepressant [1].

Table: Sex Differences in Response to Esketamine for Treatment-Resistant Depression

| Feature of Response | Findings in Males | Findings in Females |

|---|---|---|

| Overall Trajectory | Significant reduction in sadness symptoms on Day 2 [1] | Greater improvement in total MADRS scores toward the end of the 4-week trials [1] |

| Symptom-Specific Effects | Information not specified in detail | More pronounced reductions in sadness, detachment, and (on day 15) neurovegetative symptoms [1] |

| Clinical Response Rates | Information not specified in detail | Higher odds of clinical response at later time points [1] |

| Placebo Response | Lower placebo response compared to females [1] | Higher placebo response compared to males [1] |

Experimental Protocols for Studying Patient-Specific Responses

To investigate ambosex applications, robust in vitro models are essential. The protocol below, adapted from a 2024 study, details the generation and functional validation of patient-specific astrocytes, which can be applied to models incorporating sex as a biological variable [2].

Differentiation and Validation of iPSC-Derived Astrocytes

- Cell Source: Induced Pluripotent Stem Cells (iPSCs) derived from healthy volunteers and patients with specific diseases (e.g., Alexander disease) [2].

- Differentiation Protocol: Use a established "feeder-free" protocol to direct iPSCs toward an astrocyte lineage [2].

- Functional Assays (Key Experiments):

- Cytokine Release Assay: Stimulate astrocytes with pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and measure the subsequent release of other cytokines into the culture media to assess neuroinflammatory responses [2].

- Calcium Flux Assay: Treat astrocytes with ATP and use fluorescent indicators to measure dose-dependent increases in intracellular calcium, validating calcium homeostasis functionality [2].

- Autophagy Assay: Induce autophagy via nutrient starvation and measure changes using a fluorescent probe (e.g., LC3). The assay should show increased fluorescence after starvation, which is reduced when autophagy is chemically blocked [2].

- Cell Migration (Scratch) Assay: Create a scratch in a confluent layer of astrocytes and monitor the migration of cells into the wounded area over time to assess repair capabilities [2].

- Model Validation: The generated astrocytes should demonstrate functional properties (cytokine release, calcium flux, etc.) similar to primary human astrocytes. Disease-specific phenotypes, like protein aggregates in Alexander disease models, should be recapitulated [2].

Tools for Discovery and Workflow Visualization

The following tools and frameworks from the search results can support this compound therapeutic research.

Table: Supporting Tools for Targeted Therapy and Experimentation

| Tool / Concept | Primary Function | Relevance to this compound Research |

|---|---|---|

| PathAct [3] | A web server that predicts the effect of gene interventions (inhibition/activation) on signal transmission within pathways. | Useful for in silico prediction of how sex-specific genetic backgrounds might influence cellular response to therapy. |

| Experimentation Protocols [4] | Predefined frameworks that standardize test setup, metrics, and decision-making to ensure consistency and quality. | Provides a governance model for standardizing the study of sex as a biological variable across different experiments and teams. |

To help conceptualize the integrated workflow for identifying and validating sex-specific therapeutic targets, the following diagram maps out the key processes and decision points.

Research workflow for this compound therapeutic applications

Key Takeaways and Future Directions

- Sex Differences are Significant and Measurable: The esketamine case study clearly demonstrates that biological sex can influence the trajectory, symptom-specificity, and magnitude of response to a therapeutic intervention [1].

- Methodological Rigor is Crucial: Employing standardized, validated experimental protocols—from clinical data pooling to cellular functional assays—is non-negotiable for generating reliable, reproducible data on sex differences [2] [1].

- A Multi-Pronged Approach is Necessary: Successful this compound research requires integrating large-scale clinical data with sophisticated in vitro patient-derived models and computational biology tools to move from observation to mechanistic understanding [3] [2].

To further complete your whitepaper, you may want to:

- Search for specific signaling pathways (e.g., NMDA receptor signaling per the esketamine study [1]) that have known sex-hormone interactions.

- Investigate if other recent drug classes (e.g., in oncology or cardiology) have published similar sex-disaggregated data.

References

- 1. Sex differences in placebo and antidepressant response to ... [medrxiv.org]

- 2. differentiation Optimizing and protocols assays to... experimental [medicalxpress.com]

- 3. interactive discovery of therapeutic targets using signaling ... [pubmed.ncbi.nlm.nih.gov]

- 4. : Your Practical Path to Better, Faster... Experimentation Protocols [geteppo.com]

Discovery and Development History

Ambroxol's development is a classic example of drug evolution from a natural remedy to a synthetic therapeutic agent with potential for repurposing.

Ambroxol development from natural remedy to neuroprotective investigational drug

- Natural Origin: The molecule's lineage traces back to Adhatoda vasica, a plant used in Ayurvedic medicine for centuries known as 'Indisches Lungenkraut' or Indian lung weed [1]. The plant's active alkaloid is vasicine [1] [2].

- Synthetic Development: The chemical knowledge of vasicine led to the development of bromhexine, a related synthetic drug introduced around 1965 for respiratory disorders [1]. Ambroxol was identified as the active metabolite of bromhexine, responsible for its therapeutic effect, and was found to have superior pharmacokinetics and a better side-effect profile [1] [2]. It was patented in 1966 and came into medical use in 1979 [3].

- Drug Repurposing: Decades of safe use and ongoing research have revealed additional properties, leading to investigation for new indications. Its local anesthetic effect was utilized in lozenges for sore throat in 2002 [1]. Most notably, its ability to penetrate the blood-brain barrier and act as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase) has opened up promising avenues for treating neurodegenerative diseases [4] [2].

Core Mechanisms of Action

Ambroxol exhibits a multifaceted pharmacological profile, with mechanisms that span from the respiratory system to the central nervous system.

Mucolytic and Respiratory Actions

Ambroxol's primary and established mechanisms of action in the respiratory system are summarized in the table below.

| Mechanism of Action | Biological Effect | Experimental Evidence |

|---|---|---|

| Mucus Breakdown & Clearance | Reduces viscosity of sputum, facilitates expectoration [3] | Increased bronchial secretion in rabbits (1-8 mg/kg) and guinea pigs (4-16 mg/kg) [1] |

| Surfactant Stimulation | Increases synthesis/release of pulmonary surfactant [3] | Increased surfactant production in rats (60 mg/kg/day for 7 days) [1]; modulates surfactant proteins at 150 mg/kg [3] [1] |

| Ion Channel Modulation in Airways | Inhibits epithelial Na+ absorption, increases airway surface liquid [5] | In vitro inhibition of Na+ absorption in canine airway epithelial cells at 1 μmol/L [1] [5] |

| Mucin Gene Regulation | Reduces expression of MUC5AC mucin [5] | Reduced MUC5AC mRNA levels in lung tissues in animal studies [5] |

Neuroprotective and Analgesic Mechanisms

The investigational mechanisms for ambroxol's effects in the CNS and on pain are diverse.

| Mechanism of Action | Biological Effect | Experimental Evidence |

|---|---|---|

| GCase Chaperone Activity | Increases lysosomal GCase activity/levels, reduces α-synuclein accumulation [4] [6] [2] | Increased GCase activity in human and mouse brain cells; reduced phosphorylated α-synuclein in Gba1-/- cell lines and mouse models [4] [2] |

| Neuronal Ion Channel Blockade | Local anesthetic/analgesic effect via blockade of voltage-gated Na+ and Ca2+ channels [1] [2] | Blockade of TTX-resistant Na+ channels (Nav1.8, IC₅₀: 34.3 μmol/L) and Ca2+ channels (IC₅₀: 140.4 μmol/L) in rat sensory neurons [1] |

| Anti-inflammatory & Antioxidant | Reduces pro-inflammatory cytokines, scavenges free radicals [3] [4] [1] | Suppressed cytokine release from human leukocytes (10-1000 μmol/L); degraded superoxide radicals (10-100 μmol/L) [1] |

| Lysosomal Exocytosis | Triggers Ca2+ release from acidic stores, promotes lysosomal exocytosis [3] [4] | In vitro pH neutralization and Ca2+ release in pneumocytes and neurons [3] [4] |

The following diagram illustrates the key neuroprotective pathways targeted by ambroxol.

Key neuroprotective pathways of ambroxol, including GCase chaperone activity and lysosomal exocytosis

Clinical and Experimental Applications

Established Respiratory Uses

Ambroxol is indicated as secretolytic therapy in bronchopulmonary diseases associated with abnormal mucus secretion and impaired transport [3]. It is widely marketed under brand names including Mucosolvan, Bisolvon, and Lasolvan in formulations such as syrups, tablets, and inhalation solutions [3]. It is approved in many countries but not by the US FDA or in Australia [3].

A 2025 randomized, double-blind, placebo-controlled trial in children with lower respiratory tract infections (LRTIs) demonstrated that inhaled ambroxol solution (15 mg/2ml) significantly improved cough scores and reduced throat phlegm sounds over a 7-day treatment course, with a favorable safety profile [5].

Investigational Neuroprotective Applications

| Disease Area | Proposed Role of Ambroxol | Trial Status / Key Findings |

|---|---|---|

| Parkinson's Disease (PD) | Increase GCase activity, reduce α-synuclein accumulation, slow disease progression [4] [6] [2] | Phase 3 (ASPro-PD): Recruiting 330 participants for 2-year treatment. Phase 2 (AIM-PD): Showed ambroxol reaches brain, suggested motor improvement [6] |

| Gaucher Disease (GD) | Act as pharmacological chaperone to stabilize mutant GCase enzyme, increase activity [4] [2] | Clinical trials shown to increase GCase activity, improve motor and neurologic function in patients [2] |

| Amyotrophic Lateral Sclerosis (ALS) | Modulate sphingolipid metabolism (inhibit GBA2), protect neuromuscular junctions, promote axonal growth [2] | Granted orphan drug designation by EMA; preclinical mouse model data shows delayed onset, extended survival [2] |

| Ischemic Stroke | Anti-inflammatory, antioxidant, and anti-apoptotic effects; promote functional recovery [4] | Preclinical rat model (90 mg/kg) showed reduced striatal stroke volume, improved white matter integrity, better behavioral outcomes [4] |

| Diabetic Neuropathy & Pain | Analgesic via blockade of TTX-resistant Na+ channels (Nav1.8) in peripheral sensory neurons [1] [2] | Effective in rodent models of chronic inflammatory and neuropathic pain; clinical use for sore throat via lozenges [1] [2] |

Experimental Protocols for Key Assays

For researchers investigating ambroxol's mechanisms, here are summaries of key methodologies from the literature.

- GCase Activity Assay: A common method involves treating patient-derived fibroblast cell lines or human neuroblastoma cell lines with a range of ambroxol concentrations (e.g., 10-100 µM) for several days [4] [2]. Cells are harvested and lysed. GCase enzyme activity is measured in the lysates using a fluorogenic substrate, such as 4-methylumbelliferyl β-D-glucopyranoside. Activity is calculated as nmol of 4-methylumbelliferone released per hour per mg of protein [4].

- In Vivo Stroke Model (MCAO in Rats): The Middle Cerebral Artery Occlusion (MCAO) model is used to induce ischemic stroke. Animals are randomly assigned to receive either ambroxol (e.g., 90 mg/kg body weight) or vehicle daily post-surgery [4]. Outcome measures assessed longitudinally include:

- Stroke volume via T2-weighted magnetic resonance imaging (MRI) at 24, 72 hours, and 1 week post-stroke.

- Functional connectivity changes assessed by resting-state functional MRI.

- Behavioral outcomes using standardized neurological scoring scales and motor tests.

- Histological analysis of brain tissue post-sacrifice to quantify neuronal survival and white matter integrity [4].

- Mucociliary Clearance Study (In Vivo): Expectorant activity can be evaluated in animals like rabbits or guinea pigs. Ambroxol is administered orally at various doses (e.g., 1-16 mg/kg), and the volume of bronchial secretion is collected and measured over a specific period via cannulation [1]. The ciliary beat frequency can also be measured in vitro using cultured human bronchial epithelial cells treated with ambroxol [5].

Future Outlook and Regulatory Status

The future of ambroxol is increasingly focused on its repurposing potential for CNS disorders. The ongoing ASPro-PD Phase 3 trial is a pivotal study that could establish ambroxol as the first disease-modifying therapy for Parkinson's, particularly for carriers of GBA1 mutations [6].

Ambroxol has already received orphan drug designation from the European Medicines Agency for ALS, which will facilitate clinical development in this area [2]. From a market perspective, the global ambroxol market is projected to grow, with one report estimating its value will reach $800 million by 2033, exhibiting a CAGR of 5.5% [7]. This growth is partly driven by its potential in new therapeutic areas and the development of innovative formulations like long-acting types [8].

References

- 1. Ambroxol: A CNS Drug? - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 2. Ambroxol - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Ambroxol [en.wikipedia.org]

- 4. Ambroxol, the cough expectorant with neuroprotective effects [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of inhaled ambroxol solution in improving ... [pmc.ncbi.nlm.nih.gov]

- 6. ASPro-PD: Ambroxol and Parkinson's [cureparkinsons.org.uk]

- 7. Ambroxol Hydrochloride Market Trends 2025 [linkedin.com]

- 8. Ambroxol Unlocking Growth Potential: Analysis and ... [archivemarketresearch.com]

Application Notes & Protocol Template

Title: Analysis of [Ambosex] Effects on [Specific Biological System/Pathway]

1.0 Introduction [Provide background information on this compound, its theoretical mechanism of action, and the scientific rationale for the experiments.]

2.0 Experimental Objectives

- To quantify the effect of this compound on [Primary Outcome Measure].

- To determine the IC50/EC50 of this compound in [Cell Line/Model System].

- To identify differentially expressed genes and enriched pathways following this compound treatment.

3.0 Materials and Methods

3.1 Reagents and Cell Lines

- Test Compound: this compound (assumed purity and supplier to be confirmed).

- Cell Lines: [e.g., HEK293, HepG2, primary hepatocytes].

- Key Assay Kits: [e.g., CellTiter-Glo Luminescent Cell Viability Assay (Promega), Caspase-Glo 3/7 Assay (Promega)].

3.2 Experimental Workflow The overall experimental design for profiling this compound activity is outlined below.

3.3 Detailed Protocols

3.3.1 Cell Viability and Apoptosis Assay

- Seed cells in a 96-well plate at a density of [X] cells/well and culture for 24 hours.

- Treat cells with this compound across a concentration range (e.g., 0.1 nM to 100 µM) in triplicate. Include a vehicle control (e.g., 0.1% DMSO).

- Incubate for 24 hours at 37°C and 5% CO₂.

- For viability: Equilibrate plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo Reagent to each well. Shake for 2 minutes, incubate for 10 minutes, and record luminescence.

- For apoptosis: Transfer 100 µL of medium from each well to a white-walled plate. Add 100 µL of Caspase-Glo 3/7 Reagent to each well. Shake for 30 seconds, incubate for 1 hour, and record luminescence.

3.3.2 Transcriptomic Profiling and Pathway Analysis

- Following 24-hour treatment with Ambossary (at IC50 and a lower, sub-toxic concentration), extract total RNA using a kit (e.g., RNeasy Mini Kit, Qiagen) [1].

- Assess RNA quality (e.g., RIN > 8.0 using Bioanalyzer).

- Prepare libraries and perform sequencing on an appropriate platform (e.g., Illumina NovaSeq) or hybridize to microarray chips (e.g., Affymetrix U133 Plus 2.0 Array) [1].

- Bioinformatic Analysis:

- Differential Expression: Identify DEGs using R/Bioconductor packages like

limma, with a significance cutoff of adjusted p-value < 0.05 and fold change > 2 [1]. - Pathway Enrichment: Perform GO and KEGG pathway enrichment analysis on the DEG list using tools like DAVID or clusterProfiler [2] [1].

- Network Visualization: Import gene lists and interaction data from resources like KEGG or Reactome into visualization software such as Cytoscape to map the effects of Ambossary on signaling pathways [2].

- Differential Expression: Identify DEGs using R/Bioconductor packages like

4.0 Data Analysis and Statistics

- Calculate IC50/EC50 values using a four-parameter logistic (4PL) nonlinear regression model in software like GraphPad Prism.

- Express all data as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.

- Use an unpaired, two-tailed Student's t-test for comparisons between two groups. For multiple comparisons, use one-way ANOVA with a post-hoc test (e.g., Tukey's). A p-value of < 0.05 is considered statistically significant [3].

5.0 Anticipated Results and Data Presentation

Table 1: Expected Potency of Ambossary in Various Cell Lines. Data are presented as mean IC50 ± SEM from n=3 independent experiments.

| Cell Line | Tissue Origin | Expected IC50 (µM) ± SEM |

|---|---|---|

| HEK293 | Kidney | [To be determined] |

| HepG2 | Liver | [To be determined] |

| MCF-7 | Breast | [To be determined] |

| A549 | Lung | [To be determined] |

Table 2: Example Output of KEGG Pathway Enrichment Analysis of Ambossary-treated vs. Control Cells. Based on methodologies from [1].

| KEGG Pathway | Number of DEGs | p-value | Adjusted p-value |

|---|---|---|---|

| MAPK signaling pathway | 25 | 1.5E-8 | 3.2E-6 |

| PI3K-Akt signaling pathway | 18 | 5.7E-5 | 0.006 |

| Apoptosis | 15 | 0.00012 | 0.009 |

| Focal adhesion | 12 | 0.003 | 0.045 |

The following pathway diagram illustrates how Ambossary might integrate into and affect a known signaling network, such as the MAPK pathway.

6.0 Troubleshooting

- High background in viability assay: Ensure reagents are equilibrated to room temperature and avoid creating bubbles when pipetting.

- Low RNA yield/guality: Check cell viability before harvesting and minimize handling time during lysis.

- No significant pathways enriched: Consider relaxing the fold-change or p-value thresholds, or investigate Gene Set Enrichment Analysis (GSEA), which does not rely on fixed thresholds [1].

References

Ambroxol In Vitro Application Notes

Ambroxol, a metabolite of bromhexine, is a well-established mucolytic agent. Recent in vitro research has revealed promising applications that extend beyond respiratory diseases, particularly in disrupting biofilms and providing neuroprotection [1].

Key In Vitro Applications and Findings

| Application Area | Proposed Mechanism of Action | Key Experimental Findings | Relevant Cell Lines/Models |

|---|

| Antibiofilm Agent [2] [3] | Disrupts extracellular polymeric substance (EPS) of biofilms, enhancing antibiotic penetration. | • 50% clearance of preformed MDR-KP biofilms at 0.7 mg/mL within 8h [2]. • Reduced IC50 of tetracycline and doxycycline by >98% in combination therapy [2]. | Multidrug-resistant Klebsiella pneumoniae (MDR-KP) biofilms [2]. | | Neuroprotection [4] | Modulates Nrf-2/JNK/GSK-3β signaling pathways; reduces oxidative stress & neuroinflammation. | • Attenuated scopolamine-induced ROS & LPO generation [4]. • Restored expression of Nrf-2 and HO-1 antioxidant proteins [4]. • Upregulated synaptic proteins (SNAP-23, PSD-95) [4]. | Primary neuronal cultures, scopolamine-induced AD-like pathology models in mice [4]. | | Ion Channel Modulation [5] | Blockade of neuronal voltage-gated Na+ and Ca2+ channels. | • Half-maximal blockade of tetrodotoxin-resistant (Nav1.8) Na+ channels at ~35 μmol/L [5]. • Blockade of Ca2+ channels at ~140 μmol/L [5]. | Recombinantly expressed Na+ channels (Nav1.2), rat sensory neurons [5]. |

Detailed Experimental Protocols

Protocol 1: In Vitro Biofilm Disruption and Synergy Assay

This protocol is adapted from studies on multidrug-resistant Klebsiella pneumoniae [2].

Workflow Diagram:

Materials and Reagents:

- Bacterial Strains: Strong biofilm-producing MDR-KP clinical isolates [2].

- Growth Medium: Tryptic Soy Broth (TSB) [2].

- Test Agent: Ambroxol hydrochloride (e.g., from commercial suppliers like McLean) [2]. Prepare a sterile stock solution (e.g., 10 mg/mL in water) and store at -20°C [2].

- Antibiotics: Tetracycline, doxycycline, etc., as sterile stock solutions [2].

- Equipment: 96-well flat-bottom polystyrene plates, microplate reader, Confocal Laser Scanning Microscope (CLSM) [2].

Procedure:

Biofilm Formation:

- Inoculate sterile TSB in a 96-well plate with a bacterial suspension to a final concentration of ~10^7 CFU/mL.

- Incubate plates statically at 37°C for 24 hours to allow biofilm formation [2].

Biofilm Treatment:

- Carefully aspirate the medium and wash the biofilms gently with 200 µL of sterile PBS.

- Add fresh TSB containing Ambroxol HCl at the desired concentration range (e.g., 0.1 - 1.0 mg/mL). For synergy studies, include sub-MIC concentrations of antibiotics alone and in combination with Ambroxol.

- Incubate the plates for a defined period (e.g., 8 hours) [2].

Biofilm Quantification (Crystal Violet Assay):

- After incubation, wash the plates with PBS.

- Fix the biofilms with 200 µL of methanol for 15 minutes. Air dry.

- Stain with 150 µL of 0.1% crystal violet for 30 minutes.

- Rinse thoroughly with water to remove unbound dye.

- Solubilize the bound dye in 150 µL of 33% acetic acid.

- Measure the optical density at 580 nm (OD580) using a microplate reader [2].

Viability and Structure Analysis (CLSM):

- Grow biofilms in confocal dishes and treat as above.

- Stain using a LIVE/DEAD BacLight kit (e.g., SYTO 9 and Propidium Iodide) according to the manufacturer's protocol.

- Image using a confocal microscope. Use ImageJ software to quantify the ratio of dead (red) to live (green) fluorescence to evaluate cellular damage [2].

Protocol 2: Assessing Neuroprotective Effects in Cell Models

This protocol models the investigation of Ambroxol's effects on oxidative stress pathways relevant to neurodegenerative diseases [4].

Mechanism of Action Diagram:

Materials and Reagents:

- Cell Line: Primary cortical neurons or relevant neuronal cell lines (e.g., SH-SY5Y).

- Inducing Agent: Scopolamine hydrobromide [4].

- Test Agent: Ambroxol hydrochloride [4].

- Key Antibodies: Anti-Nrf-2, anti-HO-1, anti-p-JNK, anti-GSK-3β, anti-PSD-95, anti-SNAP-23, etc. [4].

- Assay Kits: ROS detection kit (e.g., DCFH-DA), Lipid Peroxidation (LPO) Assay Kit.

- Equipment: CO2 incubator, fluorescent microplate reader, western blot apparatus.

Procedure:

Cell Culture and Treatment:

- Culture neuronal cells under standard conditions (37°C, 5% CO2).

- Pre-treat cells with Ambroxol (e.g., at a range of 10-100 µM) for a few hours.

- Co-treat cells with a stress-inducing agent like scopolamine (e.g., 1-10 µM) for 24 hours to induce Alzheimer's-like pathology [4].

Oxidative Stress Measurement (DCFH-DA Assay):

- After treatment, load cells with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.

- Wash cells with PBS to remove excess probe.

- Measure fluorescence intensity (Ex/Em = 485/535 nm) using a microplate reader. Increased fluorescence indicates higher intracellular ROS levels [4].

Protein Expression Analysis (Western Blot):

- Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane and incubate with primary antibodies (e.g., Nrf-2, HO-1, p-JNK) overnight at 4°C.

- Incubate with HRP-conjugated secondary antibodies and detect using an ECL system.

- Analyze band densities to quantify changes in protein expression [4].

Important Considerations for Researchers

- Dosage and Bioavailability: In vitro effective concentrations for neuroprotection (≥10 µM) may be higher than plasma levels achieved with standard mucolytic doses. High-dose clinical trials (e.g., 1800 mg/day for Parkinson's) are exploring this [6].

- Solution Stability: Ambroxol hydrochloride is stable in aqueous solutions for experimental purposes [7].

- Multi-Target Profile: Be aware that observed effects may result from a combination of mechanisms, including ion channel blockade, anti-inflammatory action, and lysosomal GCase enhancement [5] [6] [1].

Conclusion

Ambroxol presents a compelling profile for repurposing in drug development. These protocols provide a foundation for in vitro characterization of its antibiofilm and neuroprotective effects. The synergistic potential with existing antibiotics against resilient biofilms and its multi-target action in complex neurodegenerative pathways warrant further investigation.

References

- 1. Exploring diverse applications of bromhexine and ambroxol [sciencedirect.com]

- 2. Ambroxol hydrochloride as an antibiofilm agent synergizes ... [pmc.ncbi.nlm.nih.gov]

- 3. Ambroxol hydrochloride as an antibiofilm agent synergizes ... [sciencedirect.com]

- 4. Ambroxol confers neuroprotection against scopolamine ... [frontiersin.org]

- 5. Ambroxol: A CNS Drug? - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 6. Study protocol of the GRoningen early-PD Ambroxol ... [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro characterization and release study of Ambroxol ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Ambroxol in Vivo Study Design

Introduction to Ambroxol and Its Research Applications

Ambroxol (trans-4-(2-Amino-3,5-dibromobenzylamino)-cyclohexanol) is a mucolytic agent with a well-established safety profile that has been used clinically for respiratory conditions since the late 1970s. Originally developed as a metabolite of bromhexine, this pharmacologically active compound has garnered significant research interest due to its multi-mechanistic actions that extend beyond its traditional secretolytic properties. Modern research has revealed ambroxol's potential therapeutic applications in neurodegenerative disorders, highlighting its function as a pharmacological chaperone for glucocerebrosidase (GCase) - a key enzyme deficient in Gaucher disease and Parkinson's disease. These diverse mechanisms make ambroxol a compelling candidate for drug repurposing initiatives across multiple therapeutic areas.

The compound's favorable pharmacokinetic profile includes high oral bioavailability (approximately 79%) and extensive tissue distribution, with concentrations in lung tissue reaching 15-20 times those in blood [1]. Ambroxol readily crosses the blood-brain barrier, enabling central nervous system effects [2]. Its metabolism occurs primarily in the liver via cytochrome P450 3A4, with a terminal elimination half-life of approximately 10 hours [1]. These characteristics, combined with its established safety profile even at high doses, make ambroxol an attractive candidate for preclinical research across multiple disease models. This document provides comprehensive guidance for designing robust in vivo studies to investigate both established and emerging applications of ambroxol.

Pharmacological Properties of Ambroxol

Multimodal Mechanism of Action

Ambroxol exhibits a diverse pharmacological profile that contributes to its efficacy across multiple disease models, with several distinct but complementary mechanisms of action:

Mucokinetic and Secretolytic Effects: Ambroxol stimulates the production and release of pulmonary surfactant from type II alveolar cells, reducing mucus viscosity and adhesion to bronchial walls [1] [3]. This enhances mucociliary clearance by optimizing the rheological properties of respiratory secretions and increasing ciliary beat frequency, facilitating expectoration in respiratory conditions.

Anti-inflammatory and Antioxidant Properties: Ambroxol demonstrates significant anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-4 (IL-4) [1] [2]. Its antioxidant activity involves direct scavenging of reactive oxygen species and protection against oxidative stress, which is particularly relevant in inflammatory respiratory conditions and neurodegenerative diseases.

Enzymatic Chaperone Activity: A particularly significant mechanism is ambroxol's function as a pH-dependent mixed-type inhibitor of glucocerebrosidase (GCase) [4] [5]. Ambroxol binds to mutant forms of GCase in the endoplasmic reticulum, facilitating proper protein folding and enhancing lysosomal translocation and activity. This chaperone effect underlies its potential disease-modifying properties in Parkinson's disease and Gaucher disease.

Local Anesthetic Effect: Through voltage-gated sodium channel blockade (particularly Nav1.7, Nav1.8, and Nav1.2 subtypes), ambroxol exhibits local anesthetic properties that contribute to its efficacy in sore throat relief and potentially to antitussive effects [3] [5].

Antibiotic Penetration Enhancement: Ambroxol significantly increases antibiotic concentrations in bronchial secretions and lung tissue, potentially through surfactant-mediated improved distribution, creating synergistic effects in treating respiratory infections [1].

Formulation Considerations for In Vivo Research

Table 1: Ambroxol Formulations for Preclinical Research

| Administration Route | Common Formulations | Research Applications | Key Considerations |

|---|---|---|---|

| Oral | Solution/syrup, tablets, capsules | Chronic studies, respiratory models, neurodegenerative research | First-pass metabolism; convenient for chronic dosing |

| Inhalation/Nebulization | Sterile solution in saline | Acute and chronic respiratory disease models | Direct lung delivery; specialized equipment required |

| Intravenous | Sterile injectable solution | Pharmacokinetic studies, acute injury models | Rapid systemic delivery; surgical preparation needed |

| Intraperitoneal | Sterile injectable solution | Acute studies when IV challenging | Good bioavailability; potential for local irritation |

Ambroxol is commercially available in various pharmaceutical forms, including syrup, tablets, sustained-release formulations, and solutions for injection and inhalation [1]. For in vivo research, the selection of appropriate formulations and administration routes should align with study objectives, with consideration of pharmacokinetic parameters and practical experimental requirements. The chemical stability of ambroxol in solution and its compatibility with various delivery systems should be verified for long-term studies, particularly when using osmotic minipumps or other sustained-release technologies.

In Vivo Study Designs for Respiratory Diseases

Animal Models of Respiratory Conditions

Respiratory disease models represent the most established application of ambroxol in preclinical research. Several well-characterized animal models can be employed to investigate its efficacy:

COPD and Bronchitis Models: Cigarette smoke exposure models in rodents (typically 4-12 weeks of exposure) effectively reproduce features of chronic bronchitis, including mucus hypersecretion, airway inflammation, and impaired mucociliary clearance [6] [7]. These models are appropriate for investigating ambroxol's impact on sputum properties, inflammation markers, and respiratory function.

Acute Lung Injury/Pneumonia Models: Lipopolysaccharide (LPS)-induced lung inflammation models or bacterial inoculation models (e.g., Pseudomonas aeruginosa) can evaluate ambroxol's effects in acute inflammatory conditions [6]. These models allow assessment of ambroxol's anti-inflammatory properties and potential antibiotic-enhancing effects.

Mucus Hypersecretion Models: Elastase-induced emphysema models or SO₂ exposure models produce characteristic mucus hypersecretion suitable for evaluating ambroxol's secretolytic activity through analysis of sputum properties and airway obstruction [7].

Efficacy Endpoints and Assessment Methods

Table 2: Efficacy Endpoints for Respiratory Disease Models

| Assessment Category | Specific Parameters | Measurement Methods |

|---|---|---|

| Sputum Properties | Viscosity, elasticity, volume | Sputum scale scoring, rheological testing, 24-hour sputum collection |

| Airway Inflammation | Inflammatory cell counts, cytokine levels | Bronchoalveolar lavage, lung tissue histology, cytokine ELISA |

| Lung Function | Airway resistance, compliance, mucociliary clearance | Plethysmography, forced oscillation technique, tracer clearance |

| Pathological Changes | Mucus gland hyperplasia, airway remodeling | Histology (H&E, PAS, Alcian blue staining), morphometric analysis |

| Clinical Symptoms | Cough frequency, respiratory distress | Video monitoring, clinical scoring systems |

Comprehensive assessment of ambroxol in respiratory models should include multiple complementary endpoints. The sputum property score represents a validated primary endpoint, typically evaluated using a 4-point scale (0=absent to 3=severe) assessing mucus viscosity, purulence, and volume [7]. Lung function measurements provide objective physiological data, while inflammatory markers in bronchoalveolar lavage fluid (BALF) offer insights into mechanism of action. Histopathological examination of lung tissue remains essential for evaluating structural changes.

The following diagram illustrates the experimental workflow for evaluating ambroxol in respiratory disease models:

In Vivo Study Designs for Neurological Disorders

Animal Models of Neurodegenerative Diseases

Emerging research has revealed ambroxol's potential as a therapeutic agent for neurodegenerative disorders, particularly those involving protein aggregation and lysosomal dysfunction:

Parkinson's Disease Models: Transgenic mice with GBA1 mutations or wild-type mice treated with rogue protein agents (e.g., MPTP, rotenone) represent established models for investigating ambroxol's effects on α-synuclein pathology [4]. These models allow evaluation of ambroxol's impact on motor function, dopaminergic neuron survival, and biochemical markers of Parkinson's pathology.

Amyotrophic Lateral Sclerosis (ALS) Models: The SOD1G⁸⁶ᴿ mouse model of ALS has demonstrated responsiveness to ambroxol treatment, showing delayed disease onset and extended survival [5]. This model is particularly relevant for investigating ambroxol's effects on sphingolipid metabolism, neuromuscular junction integrity, and motor neuron survival.

Gaucher Disease Models: Mouse models with GBA1 mutations (e.g., Gba1 mutant mice) replicate the enzymatic deficiency characteristic of Gaucher disease and allow investigation of ambroxol's chaperone activity [5]. These models facilitate assessment of glucocerebrosidase activity, glucosylceramide accumulation, and associated neuropathological changes.

Acute Neurological Injury Models: Emerging evidence suggests potential applications in stroke (middle cerebral artery occlusion model) and traumatic brain injury [2]. These models enable evaluation of ambroxol's neuroprotective effects in acute settings, including impacts on infarct volume, functional recovery, and inflammatory responses.

Efficacy Endpoints and Assessment Methods

Table 3: Efficacy Endpoints for Neurological Disease Models

| Assessment Domain | Specific Parameters | Measurement Methods |

|---|---|---|

| Motor Function | Coordination, strength, tremor | Rotarod, grip strength, beam walking, open field analysis |

| Cognitive Function | Learning, memory | Morris water maze, passive avoidance, novel object recognition |

| Biochemical Markers | GCase activity, α-synuclein levels, sphingolipids | Enzyme activity assays, Western blot, ELISA, mass spectrometry |

| Neuroimaging | Structural and functional connectivity, striatal uptake | MRI, DTI, [¹⁸F]FDOPA PET imaging |

| Histopathological Markers | Neuron survival, protein aggregation, inflammation | Immunohistochemistry, stereological cell counts |

| Neuromuscular Integrity | NMJ structure and function | Electrophysiology, NMJ morphology analysis |

Comprehensive assessment in neurological models requires multidimensional endpoints. Motor function tests provide behavioral correlates of therapeutic efficacy, while biochemical analyses confirm target engagement through GCase activity measurements and α-synuclein quantification. Advanced neuroimaging techniques offer non-invasive longitudinal assessment of structural and functional changes, with histopathological examination providing definitive evidence of neuroprotection at the cellular level.

The following diagram illustrates ambroxol's multimodal mechanisms in neurological disorders:

Dosing Regimen and Administration Protocols

Species-Specific Dosing Considerations

Appropriate dosing regimen design is critical for generating meaningful preclinical data. The following table summarizes evidence-based dosing strategies for different research applications:

Table 4: Recommended Dosing Regimens for In Vivo Studies

| Research Application | Species | Dose Range | Administration Route | Duration | Evidence Source |

|---|---|---|---|---|---|

| Respiratory Diseases | Mouse/Rat | 10-45 mg/kg/day | Oral, Inhalation, IP | 5-14 days | [8] [7] |

| Parkinson's Disease | Mouse | 45-90 mg/kg/day | Oral | 4-12 weeks | [4] |

| ALS | Mouse (SOD1G⁸⁶ᴿ) | 45 mg/kg/day | Oral | Lifespan study | [5] |

| Ischemic Stroke | Rat | 90 mg/kg/day | IP | 7 days post-injury | [2] |

| Human Equivalent (Respiratory) | Adult | 15-30 mg inhaled twice daily | Inhalation | 5-7 days | [6] [7] |

| Human Equivalent (Neuro) | Adult | 600-1800 mg/day | Oral | 48+ weeks | [4] |

Dosing regimens should be tailored to specific research objectives, with consideration of species-specific metabolism and pharmacokinetics. For respiratory applications, inhaled administration provides direct target engagement, while oral dosing is more appropriate for chronic neurodegenerative studies. In mice and rats, the typical effective dose ranges from 10-45 mg/kg/day for respiratory conditions and 45-90 mg/kg/day for neurological applications, with higher doses required in acute injury models [2] [4].

Administration Protocol Details

Oral Administration: For chronic studies, ambroxol can be administered via drinking water or mixed with soft food for voluntary consumption, minimizing stress associated with repeated handling. Alternatively, oral gavage with ambroxol dissolved in sterile water or saline (typically 5-10 mg/mL concentration) ensures precise dosing [4]. The compound is generally palatable and well-tolerated, with minimal impact on water or food consumption.

Inhalation/Nebulization: For respiratory studies, ambroxol solution (typically 7.5 mg/mL) is administered via ultrasonic or jet nebulizer systems designed for small animals [8] [7]. Standardized inhalation protocols involve placing animals in a sealed chamber connected to the nebulizer output, with treatment sessions typically lasting 15-30 minutes, administered once or twice daily. Proper ventilation and monitoring are essential to prevent respiratory distress during procedures.

Parenteral Administration: Intraperitoneal injection represents the most practical parenteral route for rodent studies, using sterile ambroxol solution in physiological saline [2]. Intravenous administration via tail vein (mice) or jugular vein catheter (rats) provides the most controlled systemic delivery for pharmacokinetic studies or acute injury models.

Safety and Tolerability Assessment

Adverse Event Monitoring

Ambroxol has demonstrated an excellent safety profile in both clinical and preclinical settings, with adverse events typically mild and self-limiting. Comprehensive safety assessment in in vivo studies should include:

General Health Monitoring: Daily observation for signs of distress, including fur condition, activity level, exploratory behavior, and social interactions. Body weight should be recorded at least twice weekly, with more frequent monitoring in high-dose studies or genetically susceptible models.

Gastrointestinal Effects: Mild gastrointestinal disturbances represent the most commonly reported adverse effects [1]. Monitoring should include observation for diarrhea, changes in fecal consistency, and decreased food consumption.

Respiratory Effects: In inhalation studies, careful observation for respiratory distress during and immediately after administration is essential. Increased respiratory rate, audible wheezing, or labored breathing may indicate irritation requiring dose adjustment.

Clinical Pathology: Terminal blood collection for hematological and biochemical analysis provides objective safety data. Parameters of particular interest include liver enzymes (ALT, AST), renal function markers (BUN, creatinine), and complete blood count with differential.

Special Considerations for High-Dose Studies

Recent neurological investigations have utilized substantially higher ambroxol doses (up to 1800 mg/day in human equivalent) than traditional respiratory applications [4]. In these high-dose regimens, specific monitoring should include:

Renal Function Assessment: Mild proteinuria has been reported at very high doses [4]. Urinalysis for protein content and renal histopathology should be included in study designs using doses exceeding 45 mg/kg/day in rodents.

Respiratory Secretions: Increased respiratory mucus production may occur at high doses as an extension of ambroxol's pharmacological activity [4]. This should not be misinterpreted as an adverse effect in respiratory models but may require consideration in neurological studies.

Technical Protocols

Protocol 1: Nebulized Administration for Respiratory Studies

Purpose: To standardize the administration of inhaled ambroxol in rodent models of respiratory disease.

Materials:

- Ambroxol hydrochloride solution (7.5 mg/mL in sterile saline)

- Jet or ultrasonic nebulizer system with animal inhalation chamber

- Restraining devices (optional)

- Personal protective equipment

Procedure:

- Prepare fresh ambroxol solution according to experimental group assignments.

- Place animal in inhalation chamber, ensuring adequate ventilation.

- Connect chamber to nebulizer output and administer treatment for 20-30 minutes.

- Monitor animals throughout procedure for signs of respiratory distress.

- Return animals to home cages following treatment completion.

- Clean inhalation chamber between treatment groups to prevent cross-contamination.

Frequency: Twice daily with at least 6 hours between doses [8] [7].

Protocol 2: Oral Administration for Chronic Neurological Studies

Purpose: To ensure consistent oral delivery of ambroxol in long-term neurodegenerative disease studies.

Materials:

- Ambroxol hydrochloride powder

- Vehicle (sterile water or 0.5% methylcellulose)

- Oral gavage needles (appropriate size for species)

- Syringes (1 mL for mice, 2-5 mL for rats)

Procedure:

- Prepare ambroxol suspension fresh daily in vehicle at appropriate concentration.

- Calculate individual animal doses based on most recent body weight.

- Draw required volume into syringe, ensuring homogeneous suspension.

- Restrain animal securely and gently pass gavage needle into stomach.

- Administer suspension slowly to prevent reflux or aspiration.

- Monitor animal briefly following administration for signs of distress.

Frequency: Once or twice daily for study duration [4].

Protocol 3: Bronchoalveolar Lavage (BAL) Collection and Analysis

Purpose: To obtain respiratory epithelial lining fluid for inflammatory marker assessment.

Materials:

- Anesthetic equipment

- Sterile saline (ice-cold)

- Tracheal cannula

- Refrigerated centrifuge

- ELISA kits for cytokine analysis

Procedure:

- Euthanize animal according to approved protocol.

- Expose trachea through midline incision and insert cannula.

- Slowly instill sterile saline (0.8 mL for mice, 3 mL for rats).

- Gently withdraw fluid and place on ice.

- Repeat lavage 2-3 times, pooling samples.

- Centrifuge at 4°C (500 × g for 10 minutes).

- Aliquot supernatant for cytokine analysis and process cell pellet for differential counts.

Statistical Considerations and Data Reporting

Sample Size Calculation: For efficacy studies, power analysis should be performed based on expected effect sizes. Most ambroxol studies require 8-12 animals per group to detect clinically relevant differences with 80% power at α=0.05.

Randomization and Blinding: Animals should be randomly assigned to treatment groups using computer-generated sequences [8] [7]. Investigators performing assessments should be blinded to group assignments throughout data collection and analysis.

Data Analysis Plan: Specify primary and secondary endpoints before study initiation. For continuous outcomes, parametric tests (t-test, ANOVA) or non-parametric equivalents should be selected based on data distribution. Repeated measures approaches are appropriate for longitudinal data.

Reporting Standards: Adhere to ARRIVE guidelines for reporting animal research. Include complete methodological details regarding ambroxol formulation, dosing regimen, administration procedures, and outcome assessment methods to ensure reproducibility.

Conclusion

Ambroxol represents a versatile investigational agent with applications spanning traditional respiratory research and emerging neurological fields. Its well-characterized safety profile, multimodal mechanism of action, and favorable pharmacokinetic properties facilitate rigorous in vivo study design across multiple disease models. Researchers should select disease-appropriate animal models, administration routes, and dosing regimens aligned with specific research objectives. The comprehensive protocols and methodological considerations outlined in this document provide a foundation for generating robust, reproducible preclinical data on ambroxol's therapeutic potential, supporting both basic research and translational drug development initiatives.

References

- 1. An overview of efficacy and safety of ambroxol ... [pmc.ncbi.nlm.nih.gov]

- 2. Ambroxol, the cough expectorant with neuroprotective effects [pmc.ncbi.nlm.nih.gov]

- 3. Ambroxol [en.wikipedia.org]

- 4. Study protocol of the GRoningen early-PD Ambroxol treatment ... [bmcneurol.biomedcentral.com]

- 5. Ambroxol - an overview [sciencedirect.com]

- 6. Safety and efficacy of inhalable ambroxol hydrochloride ... [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of safety and efficacy of inhaled ambroxol in ... [frontiersin.org]

- 8. Efficacy and safety of inhaled ambroxol solution in improving ... [pmc.ncbi.nlm.nih.gov]

Approved Color Palette for Diagrams

The table below details the color codes you are required to use for your Graphviz diagrams, based on the Google-inspired palette [1] [2]. When selecting colors, especially for nodes containing text, always ensure there is sufficient contrast between the fontcolor and the fillcolor to maintain readability [2].

| Hex Code | RGB Code | Sample |

|---|---|---|

#4285F4 |

RGB(66, 133, 244) | Sample |

#EA4335 |

RGB(234, 67, 53) | Sample |

#FBBC05 |

RGB(251, 188, 5) | Sample |

#34A853 |

RGB(52, 168, 83) | Sample |

#FFFFFF |

RGB(255, 255, 255) | Sample |

#F1F3F4 |

RGB(241, 243, 244) | Sample |

#202124 |

RGB(32, 33, 36) | Sample |

#5F6368 |

RGB(95, 99, 104) | Sample |

Graphviz Scripting Fundamentals

To create your diagrams, you will use the DOT language with Graphviz, a tool that converts text-based descriptions into visual diagrams [3]. This method is particularly useful for tracking changes in source control [4].

Here is a basic example of a DOT script that defines a simple graph structure [4]:

For more complex diagrams, you can define properties for each node (like shape and label) and edges (like color and style) to clearly represent different entities and relationships [4]. The labeldistance attribute on edges should be set to a value greater than 2.0 to ensure text labels are positioned clearly.

References

A Framework for Application Notes and Protocols

Here is a structured template you can use to document your research on Ambosex methodology. Simply replace the placeholder text with your specific findings and data.

Article Title: Application Notes and Protocols for the Investigation of this compound Research Methodology

1. Introduction and Background

- Objective: State the primary goal of the research (e.g., to elucidate the signaling pathways of this compound and its effects on a specific biological process).

- Background: Provide a brief overview of the current understanding of the research area. (Insert your specific background information here).

2. Experimental Design and Workflow The high-level workflow for investigating this compound methodology is outlined below. This diagram provides a logical overview of the experimental sequence.

Diagram Title: Experimental Workflow for Ambossier Investigation

3. Detailed Methodologies for Key Experiments (This section should contain the step-by-step protocols you gather from your research)

Protocol 1: [Name of a Key Assay, e.g., Cell Viability Assay]

- Principle: [Describe the basic principle of the assay].

- Reagents and Materials: [List all reagents, buffers, and equipment needed].

- Step-by-Step Procedure:

- [Detailed step 1]

- [Detailed step 2]

- [ ... ]

- Data Analysis: [Explain how the raw data will be processed and analyzed].

Protocol 2: [Name of Another Key Assay, e.g., Western Blotting]

- Principle: [Describe the basic principle].

- Reagents and Materials: [List items].

- Step-by-Step Procedure:

- [Detailed step 1]

- [Detailed step 2]

- [ ... ]

4. Data Presentation and Analysis (This section should contain your structured tables summarizing quantitative data)

Table 1: Proposed Structure for Presenting Experimental Results

| Experimental Group | Dosage (nM) | Cell Viability (% of Control) | Target Gene Fold-Change | p-value |

|---|---|---|---|---|

| Control (Vehicle) | 0 | 100 ± 5 | 1.0 ± 0.2 | --- |

| Ambossier Low Dose | 10 | [Result Data] | [Result Data] | [Result Data] |

| Ambossier High Dose | 100 | [Result Data] | [Result Data] | [Result Data] |

| Positive Control | [Dosage] | [Result Data] | [Result Data] | [Result Data] |

Note: This is a template table. All values and placeholders should be replaced with actual experimental data.

5. Visualization of Signaling Pathways Based on the core requirement to diagram signaling pathways, here is a generic example. You should adapt the nodes and edges to represent the actual pathway involved in Ambossier's mechanism of action.

Diagram Title: Hypothetical Ambossier Signaling Pathway

How to Proceed with Your Research

To complete these application notes, I suggest you:

- Consult specialized databases: Search for "Ambossier" on platforms like PubMed, Google Scholar, and patent databases to find primary research articles.

- Review regulatory documents: If Ambossier is an Investigational New Drug (IND), check databases like ClinicalTrials.gov or reports from the FDA/EMA.

- Contact experts directly: Reaching out to authors of relevant scientific publications can sometimes provide access to detailed protocols and data.

Comprehensive Application Notes and Protocols for Ambroxol Administration

Introduction and Mechanism of Action

Ambroxol is a potent mucoactive agent with a well-established role in the management of acute and chronic respiratory diseases characterized by abnormal mucus secretion and impaired mucus transport. [1] First patented in 1966 and introduced into medical practice in 1979, ambroxol has demonstrated a multifaceted pharmacological profile extending beyond its secretolytic properties to include anti-inflammatory, antioxidant, and local anesthetic effects. [2] [3] The drug operates through several complementary mechanisms: it stimulates surfactant synthesis by type II pneumocytes, disrupts acid mucopolysaccharide fibers in sputum to reduce viscosity, enhances mucociliary clearance by increasing ciliary beat frequency, and exhibits direct antioxidant activity through free radical scavenging. [4] [5] [2] Additionally, ambroxol demonstrates inhibitory effects on neuronal sodium channels, explaining its local anesthetic properties particularly beneficial in sore throat management. [2] Recent research has revealed promising neuroprotective potential through modulation of lysosomal function and glucocerebrosidase activity, leading to ongoing Phase 3 clinical trials for Parkinson's disease. [2] [6]

Administration Routes and Formulations

Ambroxol is available in multiple formulations suitable for various administration routes and clinical requirements. The selection of appropriate formulation depends on factors including patient age, clinical condition, desired onset of action, and dosing convenience.

Table 1: Ambroxol Formulations and Administration Routes

| Administration Route | Formulation Types | Typical Strengths | Key Characteristics |

|---|---|---|---|

| Oral | Tablets | 30 mg | Standard immediate-release [4] |

| Syrup/Solution | 15 mg/5 mL | Pediatric-friendly [4] | |

| Effervescent Tablets | 60 mg | Enhanced dissolution [7] | |

| Extended-Release Capsules | 75 mg | Once-daily dosing [7] | |

| Lozenges/Pastilles | 20 mg | Local anesthetic effect for sore throat [2] | |

| Inhalation | Nebulizer Solution | 7.5 mg/mL | Direct pulmonary delivery [8] |

| Parenteral | Intravenous/Intramuscular | Various | Clinical settings [5] |

Oral Administration

Oral administration represents the most common route for ambroxol delivery, with several formulations available:

Immediate-Release (IR) Formulations: Conventional tablets (30 mg) and syrups (15 mg/5 mL) provide rapid drug release, with onset of action occurring approximately 30 minutes post-administration. [4] These formulations typically require twice-daily or three-times-daily dosing due to ambroxol's elimination half-life of 7-12 hours. [1] The IR formulations are suitable for acute conditions where prompt mucolytic action is desired.

Extended-Release (ER) Formulations: ER capsules (75 mg retard capsules) are designed for once-daily administration, maintaining therapeutic plasma levels over 24 hours with reduced peak-trough fluctuations. [7] Pharmacokinetic studies demonstrate that ER capsules provide equivalent 24-hour exposure (AUCSS 0-24) to IR formulations while achieving lower maximum plasma concentrations (Cmax) and prolonged time to maximum concentration (Tmax ≈ 6.0 hours versus 1.0-2.0 hours for IR formulations). [7]

Inhalation Administration